Antitumor photosensitizer-4

Photodynamic Therapy HepG2 Cells B16-F10 Cells

Antitumor photosensitizer-4 (compound 10b) is a novel chlorin e6-based photosensitizer (PS) conjugate of dasatinib and imatinib, designed for photodynamic therapy (PDT). It exhibits strong phototoxicity against HepG2 (human hepatoma) and B16-F10 (mouse melanoma) cells.

Molecular Formula C65H77ClN12O11S
Molecular Weight 1269.9 g/mol
Cat. No. B12371407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor photosensitizer-4
Molecular FormulaC65H77ClN12O11S
Molecular Weight1269.9 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C
InChIInChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1
InChIKeyPJTOPSRBRNOPQL-LWOWNENESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor photosensitizer-4: A Dasatinib-Imatinib-Chlorin e6 Conjugate for Photodynamic Therapy Research and Procurement


Antitumor photosensitizer-4 (compound 10b) is a novel chlorin e6-based photosensitizer (PS) conjugate of dasatinib and imatinib, designed for photodynamic therapy (PDT) [1]. It exhibits strong phototoxicity against HepG2 (human hepatoma) and B16-F10 (mouse melanoma) cells [1]. The compound acts as a potent tyrosine kinase inhibitor (TKI) targeting ABCG2, thereby reducing intracellular PS efflux and enhancing PDT efficacy [1]. Its molecular formula is C65H77ClN12O11S with a molecular weight of 1269.9 g/mol [2].

Why Chlorin e6, Talaporfin, or Dasatinib/Imatinib Alone Cannot Substitute for Antitumor photosensitizer-4


Generic substitution with chlorin e6 or Talaporfin fails because Antitumor photosensitizer-4 is a covalent conjugate that combines the photodynamic action of chlorin e6 with the ABCG2-inhibitory activity of dasatinib and imatinib [1]. The conjugate overcomes ABCG2-mediated drug efflux, a major resistance mechanism in PDT, leading to higher intracellular accumulation of the PS and enhanced phototoxicity compared to chlorin e6 or Talaporfin alone [1]. Dasatinib and imatinib individually lack photodynamic activity, making the conjugate a distinct and non-interchangeable entity [1].

Antitumor photosensitizer-4: Quantitative Comparative Evidence vs. Chlorin e6, Talaporfin, and Other Photosensitizers


Superior In Vitro Phototoxicity Against HepG2 and B16-F10 Cells Compared to Chlorin e6 and Talaporfin

Antitumor photosensitizer-4 (compound 10b) demonstrated the strongest phototoxicity among tested compounds against HepG2 and B16-F10 cells, exceeding the phototoxic effects of both chlorin e6 and Talaporfin under identical light irradiation conditions [1].

Photodynamic Therapy HepG2 Cells B16-F10 Cells Phototoxicity

Enhanced Reactive Oxygen Species (ROS) Production vs. Talaporfin in HepG2 Cells

Compound 10b induced higher levels of reactive oxygen species (ROS) production in HepG2 cells compared to Talaporfin following light activation [1].

Reactive Oxygen Species ROS Generation HepG2 Cells Talaporfin

Higher Apoptosis Induction vs. Talaporfin in HepG2 Cells

Antitumor photosensitizer-4 (10b) caused a higher rate of apoptosis in HepG2 cells than Talaporfin after PDT treatment [1].

Apoptosis HepG2 Cells Talaporfin Cell Death

Improved In Vivo Tumor Growth Inhibition and Survival vs. Chlorin e6 in HepG2 Xenograft Model

In BALB/c nude mice bearing HepG2 xenograft tumors, Antitumor photosensitizer-4 (10b) significantly inhibited tumor growth and prolonged survival time to a greater extent than chlorin e6 [1].

In Vivo Efficacy Xenograft Model HepG2 Tumor Growth Inhibition Survival

ABCG2 Inhibition Reduces Intracellular Photosensitizer Efflux

Compound 10b inhibits ABCG2, a transporter that pumps photosensitizers out of cells, thereby reducing efflux and increasing intracellular accumulation of the PS in HepG2 cells [1].

ABCG2 Inhibition Drug Efflux Resistance HepG2 Cells

High Singlet Oxygen Quantum Yield and Good Water Solubility

Antitumor photosensitizer-4 possesses high quantum yield of singlet oxygen (1O2) and good water solubility, which are favorable properties for PDT applications [1].

Singlet Oxygen Quantum Yield Water Solubility Stability

Antitumor photosensitizer-4: Key Application Scenarios for Research and Preclinical Development


In Vitro Photodynamic Therapy Studies in HepG2 and B16-F10 Cell Lines

Antitumor photosensitizer-4 is ideally suited for in vitro PDT experiments requiring high phototoxicity against hepatoma and melanoma cells. Its superior performance over chlorin e6 and Talaporfin in direct comparisons [1] makes it a preferred positive control or lead compound for mechanism-of-action studies, ROS quantification, and apoptosis assays.

In Vivo Xenograft Tumor Models for PDT Efficacy Evaluation

The compound's demonstrated ability to significantly inhibit HepG2 xenograft tumor growth and prolong survival in mice [1] positions it for preclinical in vivo PDT studies. Researchers can use it to evaluate tumor regression, biodistribution, and combination therapies in nude mouse models.

ABCG2-Mediated Drug Resistance Studies in Photodynamic Therapy

Given its dual role as a photosensitizer and ABCG2 inhibitor [1], Antitumor photosensitizer-4 is an excellent tool for investigating mechanisms of efflux-mediated resistance in PDT. It can be used to compare intracellular accumulation and retention with non-inhibiting PSs in ABCG2-overexpressing cancer cells.

Development of Advanced Photosensitizer Formulations

With its reported good water solubility and stability [1], Antitumor photosensitizer-4 is a candidate for formulation development, including nanoparticles, liposomes, or polymer conjugates aimed at improving tumor targeting and pharmacokinetics.

Technical Documentation Hub

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